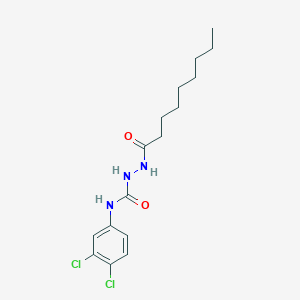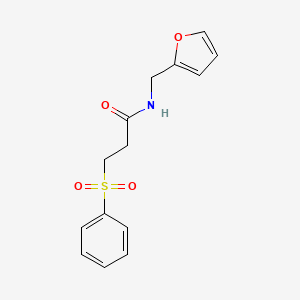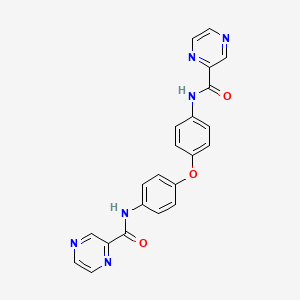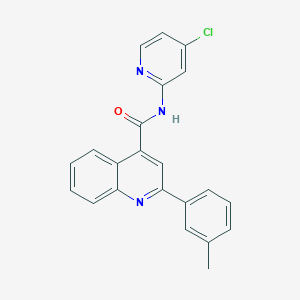![molecular formula C20H25NO3 B10891770 3-{[1-(4-Propylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1052629-85-2](/img/structure/B10891770.png)
3-{[1-(4-Propylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[1-(4-Propylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a propylphenyl group, a carbamoyl group, and a bicycloheptene carboxylic acid moiety. It has a molecular formula of C20H25NO3 and a molecular weight of 327.42 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-Propylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves multiple steps. One common method includes the reaction of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid with an appropriate amine to form the corresponding amide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[1-(4-Propylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like peracetic acid to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to reduce double bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Peracetic acid in anhydrous dioxane.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Epoxides: Formed from oxidation reactions.
Reduced Compounds: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
3-{[1-(4-Propylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has various applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-{[1-(4-Propylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 5-Norbornene-2-carboxaldehyde
- Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate
Uniqueness
3-{[1-(4-Propylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
1052629-85-2 |
|---|---|
Formule moléculaire |
C20H25NO3 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
3-[1-(4-propylphenyl)ethylcarbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H25NO3/c1-3-4-13-5-7-14(8-6-13)12(2)21-19(22)17-15-9-10-16(11-15)18(17)20(23)24/h5-10,12,15-18H,3-4,11H2,1-2H3,(H,21,22)(H,23,24) |
Clé InChI |
IRYPCEXMQBDZMO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C(C)NC(=O)C2C3CC(C2C(=O)O)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Chlorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B10891691.png)
![4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10891692.png)

![N-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10891694.png)




![N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-4-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B10891730.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B10891738.png)
![(2E)-2-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B10891751.png)

![(16E)-3-ethoxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-one](/img/structure/B10891760.png)
![3-[(3-Chloro-4-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10891767.png)
